GT-1a protein - 148465-93-4

GT-1a protein

Catalog Number: EVT-1521166
CAS Number: 148465-93-4
Molecular Formula: C8H14N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

GT-1a was first isolated from Arabidopsis thaliana, a model organism widely used in plant biology research. The gene encoding GT-1a is located on chromosome 1 of Arabidopsis and has been extensively studied for its functional properties and regulatory mechanisms in plant physiology.

Classification

GT-1a belongs to the group of plant-specific transcription factors known as G2-like proteins. These proteins are characterized by their conserved DNA-binding domains and are involved in various developmental processes and stress responses in plants. Specifically, GT-1a is classified under the category of DNA-binding proteins that regulate gene expression through binding to specific promoter regions.

Synthesis Analysis

Methods

The synthesis of GT-1a protein can be achieved through several methods, including:

  • In vitro Transcription and Translation: This method involves using plasmids containing the GT-1a gene, which can be transcribed into messenger RNA and then translated into protein using cell-free systems. This approach allows for the production of large quantities of the protein for functional studies .
  • Recombinant DNA Technology: By cloning the GT-1a gene into expression vectors, researchers can produce the protein in various host systems, such as bacteria or yeast. This method often involves using specific promoters to drive high levels of expression.

Technical Details

The process typically involves:

  1. Cloning the GT-1a Gene: The gene is amplified using polymerase chain reaction techniques and inserted into an appropriate vector.
  2. Transformation: The vector is introduced into host cells (e.g., Escherichia coli) for protein expression.
  3. Induction: The expression of GT-1a is induced using specific chemicals (e.g., IPTG) that activate the promoter.
  4. Purification: The expressed protein is purified using affinity chromatography or other purification techniques.
Molecular Structure Analysis

Structure

The molecular structure of GT-1a includes several key features:

  • DNA-Binding Domain: GT-1a contains a conserved DNA-binding domain that allows it to interact specifically with target DNA sequences.
  • Oligomerization Domains: The protein can form multimers, which is essential for its function in regulating gene expression .

Data

Structural studies have revealed that GT-1a has four putative alpha-helices critical for its interaction with DNA. These structural elements facilitate the binding to specific promoter sequences associated with light-responsive genes .

Chemical Reactions Analysis

Reactions

GT-1a primarily participates in biochemical reactions related to transcription regulation:

  • Binding Reactions: The primary reaction involves binding to specific DNA sequences at promoter regions, which initiates transcription.

Technical Details

The binding affinity and specificity of GT-1a can be analyzed using techniques such as electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation (ChIP) assays. These methods help elucidate how effectively GT-1a interacts with target genes under various conditions.

Mechanism of Action

Process

GT-1a functions as a transcription factor by binding to promoter regions of target genes, thereby influencing their expression levels in response to light stimuli:

  1. Recognition of Promoter Sequences: GT-1a recognizes and binds to specific cis-regulatory elements within the promoters of light-responsive genes.
  2. Recruitment of RNA Polymerase II: Upon binding, it recruits RNA polymerase II and other co-factors necessary for initiating transcription.
  3. Transcription Activation: The binding leads to an increase in mRNA synthesis from the target genes, facilitating plant responses to environmental signals.

Data

Studies have shown that mutations within the DNA-binding domain significantly reduce the ability of GT-1a to activate transcription, highlighting its critical role in gene regulation .

Physical and Chemical Properties Analysis

Physical Properties

GT-1a protein exhibits several notable physical properties:

  • Molecular Weight: Approximately 40 kDa.
  • Solubility: Generally soluble in aqueous buffers at physiological pH.

Chemical Properties

Chemical analyses indicate that GT-1a contains several functional groups essential for its biological activity:

  • Amine Groups: Contribute to hydrogen bonding with DNA.
  • Hydrophobic Regions: Facilitate interactions with other proteins during complex formation.

Relevant data from studies indicate that modifications such as phosphorylation may affect its activity and stability .

Applications

GT-1a protein has significant applications in scientific research:

  • Plant Biotechnology: Understanding its role can aid in developing crops with improved stress resistance or enhanced growth under varying light conditions.
  • Gene Regulation Studies: It serves as a model for studying transcription factors' mechanisms and their roles in cellular responses to environmental stimuli.

Research utilizing GT-1a continues to provide insights into plant biology and potential agricultural advancements, making it a valuable subject within molecular biology and genetics.

Structural Biology of GT-1a Protein

Primary Structure and Conserved Motifs

GT-1a is a 43-kDa nuclear protein characterized by a modular primary structure enriched in basic and acidic amino acids, proline, and glutamine residues. Its defining feature is a trihelix DNA-binding domain featuring three tandem amphipathic α-helices (designated Helix I-III) arranged in a helix-loop-helix-loop-helix topology. Within this domain, two conserved tryptophan residues serve critical roles: one stabilizes the hydrophobic core of the helices, while the other directly contacts DNA bases [2] [9]. Flanking the trihelix domain are intrinsically disordered regions (IDRs) enriched in charged residues (e.g., Lys, Glu), which facilitate conformational flexibility during DNA recognition. A central QxxRW motif (where "x" denotes any residue) is strictly conserved across plant GT factors; here, the tryptophan residue (W382 in tobacco) positions the acceptor sugar moiety during DNA interactions [2] [6].

Table 1: Conserved Motifs in GT-1a Primary Structure

Motif NameSequence/FeatureLocationFunction
Trihelix CoreHelix I: (F/Y)-(F/Y)-X-X-(L/I/M)-X-X-(L/I/M)CentralDNA major groove binding
QxxRWGln-X-X-Arg-TrpC-terminal to Helix IIIAcceptor sugar positioning
Basic-rich IDREnriched in Lys/ArgN-/C-terminalElectrostatic steering for DNA

Domain Architecture: Trihelix DNA-Binding Domains and Oligomerization Regions

GT-1a adopts a multidomain architecture:

  • N-terminal Domain (NTD): Contains regulatory elements and contributes to transactivation. Deletion studies show reduced but not abolished DNA binding, indicating auxiliary roles [2].
  • Central DNA-Binding Domain (DBD): Comprises four tightly packed α-helices (Helices 1-4), with Helices 1-3 forming the canonical trihelix bundle. Helix 4 stabilizes the DBD fold. This domain specifically recognizes the cis-element 5′-G-Pu-(T/A)-A-A-(T/A)-3′ (GT-box) via major groove interactions, where "Pu" denotes purine [9] [6].
  • C-terminal Domain (CTD): Harbors oligomerization interfaces. Truncation experiments (e.g., removal of residues 290-396 in tobacco GT1a) completely abolish tetramer formation while sparing monomeric DNA binding. The CTD features hydrophobic patches and salt bridges mediating homotypic interactions [2].

Biophysical analyses (gel filtration, chemical cross-linking) confirm GT1a exists as a homotetramer in solution, independent of DNA binding. Oligomerization enhances binding stability to complex promoter architectures containing multiple GT-boxes (e.g., light-responsive promoters with tandem elements) [2].

Conformational Dynamics in DNA Recognition

GT-1a undergoes disorder-to-order transitions and domain reorientation during DNA binding:

  • Electrostatic Steering: Positively charged IDRs facilitate rapid 3D diffusion and non-specific DNA association via long-range electrostatic forces [3] [5].
  • Sliding and Adjustment: The protein slides along DNA over short distances (<50 bp), driven by charge complementarity between flexible linkers and the DNA phosphate backbone. This fine-tunes positioning for specific recognition [5].
  • Induced Fit: Upon encountering a GT-box, Helices 2 and 3 of the DBD undergo torsional adjustments (up to 15° rotation), optimizing base-specific hydrogen bonds and van der Waals contacts. Concurrently, the N-terminal disordered loop folds into a stable helix, clamping DNA [2] [3].

This multi-step mechanism leverages conformational flexibility to achieve high specificity despite degenerate GT-box sequences. DNA deformability ("indirect readout") also contributes, where sequences with intrinsic bendability complementary to the GT-1a interface are favored [3].

Comparative Structural Analysis Across Species

GT-1a orthologs share a conserved trihelix DBD but exhibit species-specific variations:

  • Tobacco GT1a: Forms stable homotetramers mediated by CTD hydrophobic residues (Leu³⁵⁰, Ile³⁶⁵, Phe³⁸⁰). Full-length crystal structures reveal symmetric dimer-of-dimers organization [2].
  • Arabidopsis GT-2/AtGT2L: Contains dual trihelix domains but oligomerizes weakly as dimers due to divergent CTD sequences lacking key hydrophobic residues [6] [9].
  • Rice OsGTγ-1: Lacks the extended CTD oligomerization interface, functioning primarily as a monomer despite DBD conservation [6].

Table 2: Structural Variations in GT-1a Orthologs

SpeciesProteinOligomerization StateKey Structural Divergence
Nicotiana tabacumGT1aTetramerHydrophobic CTD (Leu³⁵⁰, Ile³⁶⁵, Phe³⁸⁰)
Arabidopsis thalianaAtGT2LDimerTruncated CTD; reduced hydrophobicity
Oryza sativaOsGTγ-1MonomerMinimal CTD; no oligomerization motif

Conservation extends to functional residues: Tryptophan (W³⁸² in tobacco) and glutamine (Q³⁷⁹) in the QxxRW motif are invariant, underscoring their role in DNA anchoring. Conversely, the NTD regulatory elements show low sequence conservation, reflecting adaptation to species-specific signaling networks (e.g., light, stress) [6] [9].

Key Compounds Mentioned:

  • GT-1a Protein
  • Trihelix DNA-Binding Domain
  • QxxRW Motif
  • Amphipathic α-Helices
  • Nicotiana tabacum GT1a
  • Arabidopsis thaliana GT-2-like (AtGT2L)
  • Oryza sativa OsGTγ-1

Properties

CAS Number

148465-93-4

Product Name

GT-1a protein

Molecular Formula

C8H14N2O2

Synonyms

GT-1a protein

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